(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This is achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an appropriate allylating agent.
Formation of the imine: The imine is formed by the condensation of the amine group with a suitable aldehyde or ketone.
Introduction of the cyanobenzamide moiety: This is achieved by reacting the imine with 4-cyanobenzoyl chloride under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the development of scalable processes.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent and conditions used.
Reduction: The imine group can be reduced to form an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Hydrolysis: The imine group can be hydrolyzed to form the corresponding amine and aldehyde or ketone.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Benzo[d]thiazole derivatives, including this compound, have been explored for their potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can be compared with other benzo[d]thiazole derivatives, such as:
3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide: This compound shares a similar core structure but differs in the presence of the hydrobromide salt and the absence of the cyanobenzamide moiety.
6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: This compound lacks the allyl group but retains the chlorobenzo[d]thiazole and cyanobenzamide moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLILEHBVDDIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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